TubeimosideI
Description
Natural Origin and Traditional Applications in Preclinical Contexts
Tubeimoside I is a bioactive constituent isolated from the tuber of Bolbostemma paniculatum (Maxim) Franquet, a plant belonging to the Cucurbitaceae family. researchgate.netresearchgate.net The dry tuber of this plant, known as Rhizoma Bolbostemmatis or "Tu Bei Mu" in traditional Chinese medicine, has a long history of use. nih.govnih.gov
Historically, it has been applied for conditions described as detoxification, dispersing knots, and reducing swelling. nih.govfrontiersin.org Traditional applications, which have been the subject of modern preclinical investigation, include its use for ailments such as mastitis, scrofula, and phlegmatic nodules. nih.govfrontiersin.org Preclinical studies have largely focused on validating these traditional uses and exploring the therapeutic potential of its active components, with Tubeimoside I being a major focus. nih.govnih.gov
Classification as a Triterpenoid (B12794562) Saponin
Chemically, Tubeimoside I (also known as TBMS1 or Lobatoside H) is classified as a triterpenoid saponin. researchgate.netselleckchem.comapexbt.com This classification is based on its distinct chemical structure. The molecule consists of two main parts:
A triterpenoid aglycone: This is a complex, non-sugar part of the molecule derived from a 30-carbon precursor, which forms the rigid backbone of the compound.
Sugar chains (glycones): Attached to the triterpenoid core are several sugar chains. The presence and structure of these sugar moieties are characteristic of saponins (B1172615) and contribute significantly to the molecule's biological activity.
This combination of a lipid-soluble triterpenoid and water-soluble sugar chains gives saponins like Tubeimoside I their characteristic properties. caymanchem.com The specific arrangement of these components defines its unique identity and is central to its interaction with biological systems. nih.govcaymanchem.com
Properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,19S,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98O29/c1-26-38(71)46(88-51-44(77)39(72)30(66)22-81-51)45(78)52(85-26)89-48-41(74)32(68)24-83-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(65)50-60(6,34(59)11-12-62(35,8)61(27,7)14-16-63)25-84-36(69)19-58(4,80)20-37(70)87-47-40(73)31(67)23-82-53(47)90-49-43(76)42(75)33(21-64)86-55(49)91-50/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32-,33+,34+,35+,38-,39-,40-,41-,42+,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60-,61+,62+,63-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLDEZGLVXPNOJ-OJTBJDTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C8C7(COC(=O)CC(CC(=O)OC9C(C(COC9OC1C(C(C(OC1O8)CO)O)O)O)O)(C)O)C)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@H]8[C@]7(COC(=O)C[C@](CC(=O)O[C@@H]9[C@H]([C@H](CO[C@H]9O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O8)CO)O)O)O)O)(C)O)C)O)C)C)[C@@H]3CC(CC4)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of Tubeimosides
Comparative Analysis with Tubeimoside II and Tubeimoside III
Tubeimoside I, II, and III are all oleanane-type triterpenoid (B12794562) saponins (B1172615) isolated from the tuber of Bolbostemma paniculatum. nih.gov While they share a common structural framework, subtle differences in their chemical makeup lead to notable variations in their biological profiles, including their anti-inflammatory and antitumor activities. nih.gov
A comparative study has shown that the anti-inflammatory, anti-tumor, and anti-tumorigenic activities of Tubeimoside II are stronger than those of Tubeimoside I. nih.gov Conversely, the acute toxicity of Tubeimoside II is lower than that of Tubeimoside I. nih.gov Tubeimoside III exhibits even more potent anti-inflammatory, anti-tumor, and anti-tumorigenic effects than Tubeimoside II; however, this increase in activity is accompanied by a significant rise in acute toxicity, making it more toxic than Tubeimoside II. nih.gov
The key structural differences that account for these variations in bioactivity and toxicity lie in the substitution patterns of the aglycone. The primary distinction between Tubeimoside I and Tubeimoside II is the presence of a hydroxyl group at the C-16 position in Tubeimoside II, which is absent in Tubeimoside I. nih.gov This C-16 hydroxyl group is considered to play a crucial role in enhancing the biological activity of Tubeimoside II while concurrently decreasing its toxicity. nih.gov
The structural dissimilarities between Tubeimoside II and Tubeimoside III are located at the B and/or C rings of the aglycone. nih.gov These modifications are responsible for the observed enhancement in both the biological activity and toxicity of Tubeimoside III when compared to Tubeimoside II. nih.gov
Table 1: Comparative Biological Activities of Tubeimosides I, II, and III
| Compound | Anti-inflammatory Activity | Antitumor Activity | Acute Toxicity |
| Tubeimoside I | Baseline | Baseline | Baseline |
| Tubeimoside II | Stronger than I | Stronger than I | Lower than I |
| Tubeimoside III | Stronger than II | Stronger than II | Stronger than II |
Table 2: Key Structural Differences between Tubeimosides I, II, and III
| Compound | Key Structural Feature(s) Compared to Tubeimoside I |
| Tubeimoside II | Presence of a hydroxyl group at the C-16 position. |
| Tubeimoside III | Differences in the chemical structure at the B and/or C rings compared to Tubeimoside II. |
Influence of Specific Chemical Features on Biological Activity
The biological activity of Tubeimoside I is not only determined by the core aglycone but is also significantly influenced by its pendant chemical groups, namely the acyl groups and the sugar moieties. While specific SAR studies involving the systematic modification of these features on Tubeimoside I are limited, general principles derived from studies on other saponins can provide insights into their likely roles.
The sugar moieties attached to the sapogenin core are also fundamental to the biological activity of saponins. The number, type, and linkage of these sugar units can influence the compound's solubility, bioavailability, and interaction with specific receptors or enzymes. Modification of the sugar chains can lead to significant changes in biological activity. While direct evidence from Tubeimoside I analogs is scarce, the general understanding is that the glycosylation pattern can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Analytical Methodologies in Tubeimoside I Research
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS has emerged as a primary tool for the quantitative analysis of Tubeimoside I, offering significant improvements in speed and sensitivity over conventional methods. nih.govsemanticscholar.org This technique is particularly well-suited for determining the concentration of Tubeimoside I in biological fluids, which is essential for understanding its pharmacokinetic profile. semanticscholar.org
Researchers have developed and validated rapid, selective, and sensitive UPLC-MS/MS methods to determine Tubeimoside I in whole blood samples. nih.gov In one such method, sample preparation involved a straightforward protein precipitation step using acetonitrile (B52724) to extract the analyte from the blood matrix. researchgate.net The chromatographic separation was achieved on a UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm). nih.gov
The detection and quantification were performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov The system utilized multiple reaction monitoring (MRM) for its high selectivity and sensitivity, monitoring specific mass transitions for Tubeimoside I and an internal standard, such as ardisiacrispin A. nih.govresearchgate.net This method demonstrated a significant improvement over older LC-MS/MS techniques, featuring a shorter analysis time of 4 minutes and a lower limit of quantification (LLOQ) of 2 ng/mL. nih.govsemanticscholar.org The validation of this method was conducted in accordance with FDA guidelines, confirming its reliability for pharmacokinetic applications. researchgate.net
| Parameter | Condition |
|---|---|
| Chromatography System | UPLC |
| Column | UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) |
| Mobile Phase | Gradient elution with methanol (B129727) and water containing 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Total Run Time | 4.0 min |
| Mass Spectrometer | Tandem mass spectrometry |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tubeimoside I) | m/z 1319.7 → 1187.6 |
| MRM Transition (Internal Standard) | m/z 1083.5 → 407.1 (ardisiacrispin A) |
| Validation Parameter | Result |
|---|---|
| Linearity Range | 2 to 2000 ng/mL (r² ≥ 0.995) |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Lower Limit of Detection (LLOD) | 0.7 ng/mL |
| Intra-day and Inter-day Precision (RSD) | <15% |
| Accuracy | 91.7% to 108.0% |
| Average Recovery | >66.9% |
| Matrix Effect | 104.8% to 111.0% |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used in the quality control of herbal medicines, including the source of Tubeimoside I, the bulb of Bolbostemma paniculatum. researchgate.netthermofisher.com Rather than solely quantifying a single compound, HPLC is often employed to generate a chemical "fingerprint" of the herbal extract. rsu.lv This fingerprint is a characteristic chromatographic profile that represents the complex chemical composition of the plant material. nih.gov
By establishing an HPLC fingerprint, researchers can assess the quality and consistency of B. paniculatum from different geographical origins or batches. researchgate.net Studies have used HPLC to analyze samples from various locations, identifying common characteristic peaks across all samples, which helps in standardizing the raw material. researchgate.net For instance, one study established an HPLC fingerprint for B. paniculatum that identified 18 common peaks, providing a basis for quality evaluation. researchgate.net
| Research Focus | Key Finding | Reference |
|---|---|---|
| Fingerprinting of B. paniculatum from 15 different origins | Established a standard fingerprint with 18 common peaks. | researchgate.net |
| Quality assessment based on chemical profiles | Samples were categorized into three distinct groups based on fingerprint analysis, indicating quality differences based on origin. | researchgate.net |
| Simultaneous quantification of major saponins (B1172615) | A method was developed to measure Tubeimoside I, II, and III concurrently. | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. thermofisher.com It has been a vital method for the quantitative determination of Tubeimoside I in biological matrices for pharmacokinetic studies. nih.gov
Prior to the widespread adoption of UPLC-MS/MS, conventional LC-MS methods were developed to measure Tubeimoside I concentrations in rat plasma. nih.gov In a representative study, plasma samples were prepared by deproteinization, followed by evaporation and reconstitution. nih.gov Chromatographic separation was performed on a C18 reversed-phase column with a mobile phase consisting of an acetonitrile and water mixture. nih.gov
This LC-MS method was validated over a concentration range of 20-5000 ng/ml, with a lower limit of quantitation (LLOQ) of 20 ng/ml in rat plasma. nih.gov While effective for its time, this method had certain limitations compared to more modern techniques, including a longer analysis time of over 6 minutes and lower sensitivity. nih.govsemanticscholar.org The development of UPLC-MS/MS technology subsequently addressed these drawbacks, enabling faster and more sensitive analyses suitable for studies requiring high sample throughput or the detection of very low analyte concentrations. nih.govsemanticscholar.org
| Parameter | Condition |
|---|---|
| Chromatography System | HPLC |
| Column | Waters Symmetry C18 reversed-phase (3.5 μm, 150 mm x 2.1 mm) |
| Mobile Phase | Acetonitrile and water with 5 μM NaAc (60:40, v/v) |
| Mass Spectrometer | Single Quadrupole Mass Spectrometer |
| Linearity Range | 20-5000 ng/ml (r > 0.999) |
| Lower Limit of Quantification (LLOQ) | 20 ng/ml |
| Intra-assay Accuracy | 92.4% to 104.9% |
| Intra-assay Precision | 5.8% to 10.5% |
| Inter-assay Accuracy | 94.2% to 95.0% |
| Inter-assay Precision | 5.1% to 8.8% |
Preclinical Pharmacokinetic Investigations of Tubeimoside I
Absorption Characteristics in Animal Models
Studies in animal models indicate that Tubeimoside I exhibits poor oral absorption. Research in ICR mice revealed that after oral administration, the time to reach maximum plasma concentration (Tmax) was 1.8 ± 1.3 hours. nih.gov This suggests a relatively slow absorption process from the gastrointestinal tract. The poor absorption is thought to be due to degradation of the compound in the gastrointestinal tract. frontiersin.orgnih.gov
Pharmacokinetic studies in rats also support the finding of poor gastrointestinal absorption. Following oral administration in rats, the Tmax was observed to be 2.75 ± 0.96 hours. frontiersin.org The consistency across different animal models points towards an inherent challenge in the oral delivery of Tubeimoside I.
Tissue Distribution Patterns in Preclinical Subjects
Preclinical studies have shown that Tubeimoside I is extensively distributed throughout various tissues in animal models. frontiersin.orgnih.gov This wide distribution is a key factor in understanding its pharmacological and toxicological profiles.
In terms of specific tissue interactions, the binding of Tubeimoside I to proteins in different tissues has been investigated. The binding rates to plasma, liver, and kidney tissue proteins were found to be 17.1%, 28.1%, and 20.35%, respectively. frontiersin.org This differential binding suggests varying degrees of accumulation and retention in these organs. The relatively higher binding in liver tissue may indicate its role in the compound's disposition.
Table 1: Protein Binding of Tubeimoside I in Different Tissues
| Tissue | Protein Binding Rate (%) |
|---|---|
| Plasma | 17.1 |
| Liver | 28.1 |
| Kidney | 20.35 |
Metabolism and Excretion Considerations in Animal Studies
The metabolism and excretion of Tubeimoside I in animal models represent an area where further research is needed. Current literature indicates that the specific enzymes responsible for the metabolism of Tubeimoside I, such as those involved in oxidation and dehydrogenation, have not yet been fully elucidated. frontiersin.org Similarly, the resulting metabolites have not been comprehensively identified. frontiersin.org
Despite the lack of detailed metabolic pathways, it is understood that Tubeimoside I is converted into metabolites in vivo. frontiersin.org However, without the identification of these metabolites and a clear understanding of their clearance routes, a complete picture of the excretion process remains to be established. The characterization of these metabolic and excretory pathways is a critical step for future preclinical and clinical development.
Absolute Bioavailability in Animal Models
The absolute bioavailability of Tubeimoside I following oral administration is notably low in animal models, a direct consequence of its poor absorption characteristics.
In ICR mice, the absolute oral bioavailability has been determined to be a mere 1.0%. nih.gov This low percentage indicates that only a very small fraction of the orally administered dose reaches the systemic circulation in its unchanged form.
Studies in rats have shown an even lower absolute oral bioavailability of 0.23 ± 0.13%. frontiersin.org This extremely low bioavailability underscores the challenges associated with oral administration of Tubeimoside I and suggests that alternative routes of administration may be more effective for achieving therapeutic concentrations.
Table 2: Pharmacokinetic Parameters of Tubeimoside I in Animal Models
| Parameter | ICR Mice (Oral) | Rats (Oral) | ICR Mice (Intravenous) |
|---|---|---|---|
| Tmax (h) | 1.8 ± 1.3 | 2.75 ± 0.96 | N/A |
| t1/2z (h) | 2.3 ± 0.5 | - | 6.8 ± 5.6 |
| Absolute Bioavailability (%) | 1.0 | 0.23 ± 0.13 | N/A |
Advanced Research Methodologies and Approaches Applied to Tubeimoside I
Network Pharmacology Integration
Network pharmacology provides a systematic approach to understanding the complex interactions between drugs, targets, and diseases. In the context of Tubeimoside I, this methodology has been instrumental in predicting and validating its molecular mechanisms, particularly its effects on tumor microvessels.
A notable study employed network pharmacology to investigate the anti-angiogenic effects of Tubeimoside I. The process involved identifying the compound's potential targets using databases such as ChEMBL and GeneCards. These targets were then cross-referenced with genes associated with tumor microvessels to construct a protein-protein interaction (PPI) network. researchgate.net Functional and pathway enrichment analyses of this network revealed that the therapeutic effects of Tubeimoside I are linked to the regulation of cell adhesion and trans-endothelial migration. researchgate.netfrontiersin.org
Experimental validation of the network pharmacology predictions demonstrated that Tubeimoside I treatment reduced tumor microvessel density in an ovarian cancer model. researchgate.netfrontiersin.org Furthermore, it inhibited the proliferation, migration, and tube formation of vascular endothelial cells. researchgate.net The study confirmed that Tubeimoside I downregulates the expression of adhesion proteins such as VCAM-1 and ICAM-1, and modulates tight junction proteins, thereby reducing the permeability of endothelial monolayers. researchgate.netfrontiersin.org Key signaling pathways identified and subsequently validated to be inhibited by Tubeimoside I include Akt, Erk1/2, Stat3, and NF-κB. researchgate.netfrontiersin.org
| Predicted Target Proteins | Associated Signaling Pathways | Biological Process |
|---|---|---|
| AKT1 | Akt Signaling | Cell Proliferation, Angiogenesis |
| MAPK3 | MAPK Signaling | Cell Migration, Inflammation |
| STAT3 | STAT3 Signaling | Cell Survival, Angiogenesis |
| NFKB1 | NF-κB Signaling | Inflammation, Cell Adhesion |
| VCAM-1 | Cell Adhesion Molecule Signaling | Tumor Cell Adhesion |
| ICAM-1 | Cell Adhesion Molecule Signaling | Tumor Cell Adhesion |
Transcriptomics Analysis
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, offers deep insights into the gene expression changes induced by a compound. While comprehensive RNA-sequencing (RNA-seq) studies on Tubeimoside I are not extensively reported, research into its effects on microRNAs (miRNAs) has provided valuable mechanistic information.
One study investigated the role of Tubeimoside I in non-small cell lung cancer (NSCLC) and found that it exerts its anti-tumor effects by modulating the expression of miR-126-5p. biotechrep.ir This particular miRNA is known to be a tumor suppressor. The research demonstrated that treatment with Tubeimoside I significantly enhanced the expression of miR-126-5p in NCI-H1299 lung cancer cells. biotechrep.ir
The upregulation of miR-126-5p was shown to lead to the inactivation of the VEGF-A/VEGFR-2/ERK signaling pathway. biotechrep.ir This pathway is critical for angiogenesis, cell proliferation, and metastasis. By increasing miR-126-5p expression, Tubeimoside I effectively suppresses these key oncogenic processes, leading to increased apoptosis and reduced migration and invasion of lung cancer cells. biotechrep.ir
| Methodology | Key Transcriptional Finding | Affected Signaling Pathway | Cell Line |
|---|---|---|---|
| qRT-PCR | Upregulation of miR-126-5p | Inactivation of VEGF-A/VEGFR-2/ERK | NCI-H1299 (NSCLC) |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for understanding the interaction between a drug and its protein target at a molecular level.
While the multi-target nature of Tubeimoside I is widely acknowledged, specific molecular docking studies detailing its binding affinity and interactions with particular protein targets are not extensively published in the available scientific literature. However, based on its demonstrated biological activities, several key proteins have been identified as likely targets. These include proteins involved in apoptosis, cell cycle regulation, and inflammatory signaling pathways, such as caspases, cyclin-dependent kinases, and components of the NF-κB and MAPK pathways. researchgate.net
Cheminformatic analyses combined with surface plasmon resonance (SPR) binding assays have suggested a high likelihood of binding between Tubeimoside I and the Akt protein. medchemexpress.com This finding aligns with the observed inhibition of the Akt signaling pathway in multiple cancer cell lines. Future molecular docking and simulation studies will be crucial to precisely elucidate the binding modes and affinities of Tubeimoside I to its various targets, which will aid in the rational design of more potent derivatives.
Proteomic-Based Investigations
Proteomics, the large-scale study of proteins, provides a direct functional readout of the cellular state. Proteomic investigations have been pivotal in identifying the cellular proteins and pathways that are modulated by Tubeimoside I, thereby clarifying its cytotoxic and anti-cancer mechanisms.
Early proteomic studies on the effect of Tubeimoside I on HeLa cervical cancer cells revealed significant alterations in proteins associated with energy metabolism, protein synthesis, and folding. researchgate.net These findings pointed towards the mitochondria and endoplasmic reticulum as key organelles mediating Tubeimoside I-induced apoptosis.
A quantitative proteomics study in NCI-H460 lung cancer cells further elucidated the mechanism of action of Tubeimoside I. This research demonstrated that Tubeimoside I induces nucleolar stress, which in turn activates a p53/MDM2-dependent apoptotic pathway. In oral squamous cell carcinoma cells, western blot analysis has shown that Tubeimoside I downregulates apoptosis-associated proteins such as PARP, p-ERK1/2, Bcl-2, caspase-3, caspase-7, and caspase-8, while upregulating their cleaved, active forms. pbworks.com
| Protein Target | Effect of Tubeimoside I | Downstream Consequence | Cancer Type |
|---|---|---|---|
| Pro-caspase-12 | Reduction | Induction of ER Stress-mediated Apoptosis | Cervical Cancer |
| Bcl-2 | Downregulation | Promotion of Apoptosis | Oral Squamous Cell Carcinoma |
| Cleaved Caspase-3 | Upregulation | Execution of Apoptosis | Oral Squamous Cell Carcinoma |
| PARP | Cleavage | Execution of Apoptosis | Oral Squamous Cell Carcinoma |
| p53 | Activation | Induction of Apoptosis | Lung Cancer |
Gene Expression Microarray Analysis
Gene expression microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes. This high-throughput method can provide a comprehensive overview of the transcriptional changes induced by a therapeutic agent.
Despite the power of this technology for elucidating drug mechanisms, there is a lack of specific studies in the published literature that have utilized gene expression microarray analysis to investigate the global effects of Tubeimoside I on cancer cells. While the effects of Tubeimoside I on the expression of individual genes and microRNAs have been reported through targeted analyses like qRT-PCR, a broad, microarray-based transcriptomic profile remains to be established. biotechrep.ir
Such studies would be highly valuable in providing an unbiased, genome-wide view of the genes and pathways modulated by Tubeimoside I. This could lead to the discovery of novel mechanisms of action, biomarkers for predicting treatment response, and new potential therapeutic applications for this compound.
High-Throughput Screening Platforms for Bioactivity Discovery
High-throughput screening (HTS) platforms are essential tools in modern drug discovery, enabling the rapid screening of large libraries of compounds for specific biological activities. The discovery of certain bioactivities of Tubeimoside I has been facilitated by such platforms.
In one significant study, a high-content screening assay was employed to screen a library of 480 natural compounds for their effects on autophagy. medchemexpress.com This screen, which detected the formation of GFP-LC3 puncta in HeLa cells, identified Tubeimoside I as a potent activator of autophagy. medchemexpress.com
Subsequent validation confirmed that Tubeimoside I induces autophagy, as evidenced by an increase in LC3-II levels, the observation of autophagosomes via electron microscopy, and enhanced autophagic flux. medchemexpress.com Further investigation revealed that this autophagy is cytoprotective, and its inhibition enhances the apoptotic effects of Tubeimoside I in breast cancer cells. medchemexpress.com This discovery, made possible by HTS, has opened up new avenues for combination therapies involving Tubeimoside I and autophagy inhibitors.
| Screening Platform | Compound Library Size | Identified Bioactivity of Tubeimoside I | Assay Principle |
|---|---|---|---|
| High-Content Screening | 480 Natural Compounds | Potent Activator of Autophagy | Detection of GFP-LC3 Puncta |
Future Directions in Tubeimoside I Preclinical Research
Development of Novel Analogs and Derivatives
A significant avenue for future preclinical research lies in the rational design and synthesis of novel analogs and derivatives of Tubeimoside I. The primary goals of these medicinal chemistry efforts are to enhance therapeutic efficacy, improve pharmacokinetic profiles, and reduce potential toxicity.
Analysis of naturally occurring analogs of Tubeimoside I, such as Tubeimoside II and III, provides a foundation for this work. nih.govmedchemexpress.com Studies comparing these compounds have revealed important structure-activity relationships (SAR). For instance, research has shown that the anti-inflammatory and anti-tumor activities of Tubeimoside II and III are stronger than those of Tubeimoside I. nih.govmedchemexpress.com This suggests that specific structural modifications can lead to more potent biological effects.
A key structural feature identified is the C-16 hydroxyl group present in Tubeimoside II, which appears to play a crucial role in enhancing its biological activity while simultaneously decreasing its acute toxicity compared to Tubeimoside I. nih.govmedchemexpress.com Furthermore, structural differences in other parts of the molecule between Tubeimoside II and III are also correlated with variations in their biological activity and toxicity profiles. nih.govmedchemexpress.com These findings pinpoint specific sites on the Tubeimoside I scaffold that are ripe for chemical modification.
Future research should, therefore, focus on creating semi-synthetic or fully synthetic derivatives that incorporate these beneficial structural motifs. The development of such novel molecules aims to create compounds with superior anticancer properties and a more favorable therapeutic window. nih.gov
Table 1: Comparative Activities of Natural Tubeimoside Analogs
| Compound | Relative Anti-inflammatory & Anti-tumor Activity | Relative Acute Toxicity | Key Structural Feature Difference from Tubeimoside I |
|---|---|---|---|
| Tubeimoside I | Baseline | Baseline | Lacks C-16 hydroxyl group |
| Tubeimoside II | Stronger than Tubeimoside I nih.govmedchemexpress.com | Lower than Tubeimoside I nih.govmedchemexpress.com | Presence of C-16 hydroxyl group nih.govmedchemexpress.com |
| Tubeimoside III | Stronger than Tubeimoside II nih.govmedchemexpress.com | Higher than Tubeimoside II nih.govmedchemexpress.com | Structural differences in B and/or C rings nih.govmedchemexpress.com |
This table summarizes the general findings on the relative activities and toxicities of natural Tubeimoside analogs based on available preclinical data.
By leveraging SAR data, medicinal chemists can design and synthesize a library of new Tubeimoside I derivatives. These novel compounds would then undergo rigorous preclinical screening to identify candidates with the most promising pharmacological profiles for further development.
Q & A
Basic Research Questions
Q. What validated methods are recommended for quantifying Tubeimoside I in plant extracts, and how can purity be ensured?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is widely used for quantification. Ensure calibration with certified reference materials (e.g., NIFDC-traceable standards) and validate results using spike-and-recovery experiments. Purity ≥90% should be confirmed via orthogonal methods like NMR or thin-layer chromatography (TLC) .
- Experimental Design Tip : Include internal standards (e.g., stable isotopes) to control for matrix effects in plant extracts. Document column type, mobile phase, and detection wavelengths to ensure reproducibility .
Q. What in vitro and in vivo models are most relevant for studying Tubeimoside I’s bioactivity?
- Methodological Answer :
- In vitro: Use cancer cell lines (e.g., HepG2, MCF-7) with cytotoxicity assays (MTT, CCK-8) to assess antiproliferative effects. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values.
- In vivo: Rodent models (e.g., xenograft mice) are preferred for antitumor studies. Standardize dosing regimens (oral vs. intraperitoneal) and monitor toxicity via hematological and histopathological analyses.
Q. How should researchers address batch-to-batch variability in Tubeimoside I sourcing?
- Methodological Answer : Source material from authenticated suppliers (e.g., NIFDC-certified) and document extraction protocols (e.g., solvent ratios, temperature). Perform phytochemical profiling (HPLC fingerprints) for each batch and compare against a reference library .
- Quality Control Table :
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥90% | HPLC-UV |
| Solvent residues | <0.1% (v/v) | GC-MS |
| Microbial limits | USP <61> compliant | Microbial enumeration |
Advanced Research Questions
Q. How can conflicting reports on Tubeimoside I’s mechanism of action (e.g., apoptosis vs. autophagy induction) be resolved?
- Methodological Answer : Conduct pathway-specific inhibition experiments (e.g., caspase inhibitors for apoptosis, chloroquine for autophagy). Use multi-omics approaches (transcriptomics/proteomics) to identify upstream regulators. Validate findings with siRNA knockdowns or CRISPR-edited cell lines .
- Data Analysis Framework :
- Compare dose-response curves across studies.
- Assess temporal effects (e.g., early apoptosis vs. late autophagy).
- Use statistical tools like ANOVA with post-hoc tests to resolve discrepancies .
Q. What strategies optimize the study of Tubeimoside I’s synergistic effects with other compounds?
- Methodological Answer : Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism/antagonism. Design factorial experiments (e.g., 3x3 dose matrices) and analyze interactions via response surface methodology. Include isobolograms to visualize synergy .
- Key Controls :
- Test each compound alone at the same concentrations used in combinations.
- Normalize data to vehicle-treated controls to exclude solvent effects .
Q. What challenges arise in pharmacokinetic (PK) studies of Tubeimoside I, and how can they be addressed?
- Methodological Answer : Poor oral bioavailability due to low solubility can be mitigated using nanoformulations (e.g., liposomes, PLGA nanoparticles). Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL. Use non-compartmental analysis (NCA) for PK parameter estimation .
- Advanced Design : Incorporate bile duct-cannulated models to assess enterohepatic recirculation .
Data Presentation and Reproducibility Guidelines
- Tables/Figures : Follow journal-specific formatting (e.g., Beilstein Journal guidelines for compound characterization) .
- Supporting Information : Upload raw HPLC chromatograms, NMR spectra, and statistical analysis scripts to repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
